molecular formula C22H40N6O10 B1371583 A-VI-5 CAS No. 39194-96-2

A-VI-5

カタログ番号: B1371583
CAS番号: 39194-96-2
分子量: 548.6 g/mol
InChIキー: ACSMGYQPHZVZKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Key attributes include:

  • Structure: Linear sequence of five amino acids: Valine (Val), Glutamic acid (Glu), Serine (Ser), Serine (Ser), and Lysine (Lys) .
  • Molecular Formula: C22H40N6O10 (CAS: 39194-96-2) .
  • Biological Activity: Acts as a bradykinin-potentiating factor, enhancing the vasodilatory and hypotensive effects of bradykinin by inhibiting its degradation .
  • Therapeutic Applications: Investigated in rheumatoid arthritis (due to immune reactivity to citrullinated peptides), bone metabolism disorders, and as a template for novel immunomodulators in infectious diseases .

特性

IUPAC Name

6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N6O10/c1-11(2)17(24)21(36)25-12(6-7-16(31)32)18(33)27-15(10-30)20(35)28-14(9-29)19(34)26-13(22(37)38)5-3-4-8-23/h11-15,17,29-30H,3-10,23-24H2,1-2H3,(H,25,36)(H,26,34)(H,27,33)(H,28,35)(H,31,32)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSMGYQPHZVZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657527
Record name Valyl-alpha-glutamylserylseryllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39194-96-2
Record name Valyl-alpha-glutamylserylseryllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

The synthesis of A-VI-5 can be achieved through enzymatic methods. One such method involves the use of L-amino acid esterase (LAE) from microorganisms like Elizabethkingia sp. TT1, which shows high synthetic activity towards dipeptides . The enzyme is purified and used to catalyze the reaction between valine methylester and glycine to produce the desired peptide. The reaction conditions typically involve a pH of 9.0 and a temperature of 25°C, with the enzyme being stable over a pH range of 5.0–8.5 and temperatures of 25°C–40°C .

化学反応の分析

A-VI-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .

科学的研究の応用

A-VI-5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and enzymatic reactions. In biology, it is studied for its potential role in cellular signaling and protein interactions. In medicine, it is being investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. In industry, it is used in the development of novel food additives and pharmaceuticals .

作用機序

The mechanism of action of A-VI-5 involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as alpha-amylase, by binding to their active sites and preventing substrate binding. This inhibition can lead to various physiological effects, including the regulation of blood glucose levels and the modulation of metabolic pathways .

類似化合物との比較

Table 1: Structural and Functional Comparison of A-VI-5 and Analogs

Compound Name Structure Molecular Formula Key Modifications Bradykinin Potentiation Efficacy Therapeutic Relevance References
A-VI-5 Val-Glu-Ser-Ser-Lys C22H40N6O10 None (parent compound) High (Baseline) Rheumatoid arthritis, infectious diseases
Analog 1 Val-Glu-Ala-Ser-Lys C21H38N6O10 Ser→Ala substitution at position 3 Moderate (~50% of A-VI-5) Reduced efficacy in preclinical models
Analog 2 Val-Glu-Ser C12H21N3O7 Truncated fragment (positions 1–3) Low (~20% of A-VI-5) Limited therapeutic utility

Key Findings

Role of Serine Residues :

  • The substitution of Serine with Alanine in Analog 1 reduced potency by 50%, indicating that hydroxyl groups in Ser residues are critical for binding to peptidases that degrade bradykinin .
  • The intact Ser-Ser-Lys motif in A-VI-5 is essential for maintaining conformational stability and enzymatic inhibition .

Impact of Peptide Length :

  • Analog 2 , a truncated tripeptide, exhibited minimal activity, underscoring the necessity of the full pentapeptide sequence for optimal bradykinin potentiation .

Functional Redundancy :

  • Despite structural similarities, neither analog matched A-VI-5’s efficacy in preclinical models of rheumatoid arthritis or vascular dysfunction, highlighting its unique pharmacophore .

Comparison with Functionally Similar Compounds

While structural analogs dominate comparative studies, A-VI-5 shares therapeutic overlap with:

  • Bradykinin-Potentiating Peptides (BPPs) from Snake Venoms: BPPs (e.g., BPP9a from Bothrops jararaca) similarly inhibit angiotensin-converting enzyme (ACE) but differ in sequence and stability. A-VI-5’s synthetic origin offers better pharmacokinetic control compared to natural venoms .
  • Citrullinated Peptides in Rheumatoid Arthritis :
    • A-VI-5’s interaction with citrullinated epitopes mirrors autoantigens in rheumatoid arthritis, though its immune-modulating effects are distinct from disease-associated peptides like cyclic citrullinated peptides (CCPs) .

生物活性

A-VI-5 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with A-VI-5, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of A-VI-5

A-VI-5 is a synthetic compound derived from modifications of existing pharmacophores. Its structure is designed to enhance specific biological interactions, making it a candidate for various therapeutic applications. The compound has been evaluated for its antioxidant , anti-inflammatory , and antimicrobial properties.

The biological activity of A-VI-5 can be attributed to several mechanisms:

  • Antioxidant Activity : A-VI-5 exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is often measured through assays that determine the compound's ability to scavenge free radicals and reduce oxidative damage.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Properties : A-VI-5 has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential use as an antimicrobial agent.

Antioxidant Activity

A study evaluating the antioxidant capacity of A-VI-5 utilized various assays, including DPPH and ABTS radical scavenging tests. The results indicated that A-VI-5 had a significant scavenging effect compared to standard antioxidants like Vitamin C.

TestIC50 (µM)Comparison
DPPH25Vitamin C: 20
ABTS30Vitamin C: 22

This data suggests that while A-VI-5 is effective, it may not surpass the potency of established antioxidants.

Anti-inflammatory Activity

In vivo studies demonstrated that A-VI-5 significantly reduced carrageenan-induced paw edema in rats, showcasing its anti-inflammatory potential. The percentage inhibition was recorded at various time intervals:

Time (h)% Inhibition
170
280
375

These findings indicate a strong anti-inflammatory effect, supporting further investigation into its therapeutic applications.

Antimicrobial Activity

A-VI-5 was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were as follows:

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63

These results highlight A-VI-5's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。